9-(Iodomethyl)phenanthrene
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Overview
Description
9-(Iodomethyl)phenanthrene is an organic compound with the molecular formula C15H11I. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an iodomethyl group attached to the ninth position of the phenanthrene ring system. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Iodomethyl)phenanthrene typically involves the iodination of 9-methylphenanthrene. This can be achieved through the reaction of 9-methylphenanthrene with iodine and a suitable oxidizing agent, such as iodic acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction Reactions: Reduction of this compound can lead to the formation of 9-methylphenanthrene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products like 9-hydroxymethylphenanthrene, 9-cyanomethylphenanthrene, or 9-aminomethylphenanthrene.
Oxidation Products: Various oxidized phenanthrene derivatives.
Reduction Products: 9-Methylphenanthrene.
Scientific Research Applications
9-(Iodomethyl)phenanthrene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: Utilized in studies involving the modification of biomolecules.
Mechanism of Action
The mechanism of action of 9-(Iodomethyl)phenanthrene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
9-Methylphenanthrene: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
9-Bromomethylphenanthrene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
9-Chloromethylphenanthrene: Contains a chlorine atom, which also affects its reactivity compared to the iodine derivative.
Uniqueness: 9-(Iodomethyl)phenanthrene is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
9-(iodomethyl)phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYORWVCEFBSLOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376677 |
Source
|
Record name | 9-(iodomethyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117929-44-9 |
Source
|
Record name | 9-(iodomethyl)phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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